1,1,1,3,3,3-Hexafluoro-2-nitropropane

Description

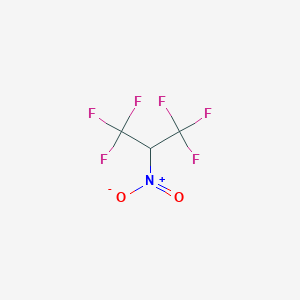

Structure

3D Structure

Properties

CAS No. |

13071-90-4 |

|---|---|

Molecular Formula |

C3HF6NO2 |

Molecular Weight |

197.04 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-nitropropane |

InChI |

InChI=1S/C3HF6NO2/c4-2(5,6)1(10(11)12)3(7,8)9/h1H |

InChI Key |

CNDXTMNJDISJMM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1,1,1,3,3,3 Hexafluoro 2 Nitropropane

Electronic Effects of Hexafluoro Substitution on Nitropropane Reactivity

The presence of six fluorine atoms in 1,1,1,3,3,3-hexafluoro-2-nitropropane profoundly influences its electronic properties and, consequently, its reactivity. The primary electronic effects at play are:

Inductive Effect: Fluorine is the most electronegative element, and its strong inductive (-I) effect withdraws electron density from the rest of the molecule. The two CF₃ groups act as potent electron sinks, significantly polarizing the C-C bonds and increasing the acidity of the α-proton (the hydrogen atom attached to the carbon bearing the nitro group).

Hyperconjugation: While less dominant than the inductive effect, negative hyperconjugation (σ*C-F ← pC) can further stabilize anionic intermediates.

The cumulative effect of these electronic factors is a marked increase in the acidity of the α-proton compared to its non-fluorinated counterpart, 2-nitropropane (B154153). This enhanced acidity is a cornerstone of the predicted reactivity of this compound, making the formation of the corresponding nitronate ion more favorable.

Table 1: Predicted Electronic Effects on the α-Proton of Nitropropanes

| Compound | Key Substituents | Predicted Relative pKa of α-Proton | Primary Electronic Effect |

|---|---|---|---|

| 2-Nitropropane | Two methyl groups | Higher (less acidic) | Weak inductive donation |

| 1,1,1-Trifluoro-2-nitropropane | One trifluoromethyl group | Intermediate | Strong inductive withdrawal |

Mechanistic Investigations of Nucleophilic Transformations

The enhanced acidity of the α-proton in this compound suggests that it will readily participate in base-mediated nucleophilic addition reactions.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a classic carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For this compound, the corresponding nitronate, formed by deprotonation, would act as the nucleophile (a Michael donor).

The general mechanism would involve:

Deprotonation of this compound by a suitable base to form the hexafluoroisopropylnitronate ion.

Nucleophilic attack of the nitronate on the β-carbon of a Michael acceptor (e.g., an enone or enoate).

Protonation of the resulting enolate to yield the final adduct.

Achieving enantioselectivity in such reactions typically requires the use of a chiral catalyst, which can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. While specific studies on this compound are not available, research on other fluorinated nitroalkanes has demonstrated the feasibility of such transformations.

The aza-Henry (or nitro-Mannich) reaction involves the addition of a nitroalkane to an imine, yielding a β-nitroamine. nih.govfrontiersin.orgresearchgate.netresearchgate.netrsc.org These products are valuable synthetic intermediates, as the nitro group can be readily converted to other functional groups.

For this compound, the reaction would proceed as follows:

Formation of the hexafluoroisopropylnitronate ion.

Nucleophilic addition of the nitronate to the electrophilic carbon of an imine.

Protonation of the resulting intermediate to give the β-nitroamine.

The presence of the bulky and electron-withdrawing CF₃ groups would likely influence the diastereoselectivity of the reaction, potentially favoring the formation of one diastereomer due to steric hindrance and electronic repulsion in the transition state. The development of diastereoselective aza-Henry reactions often relies on the careful choice of catalysts and reaction conditions.

While the primary reactivity of this compound is expected to be nucleophilic (via its nitronate), direct reactions with certain powerful electrophiles might be possible, although likely less favorable due to the electron-deficient nature of the molecule. Reactions at the oxygen atoms of the nitro group could occur with hard electrophiles.

Role of Nitronate Intermediates in Reactions

The nitronate ion is the key intermediate in the vast majority of the predicted reactions of this compound. wikipedia.org A nitronate is the conjugate base of a nitroalkane and exists in resonance forms, with the negative charge delocalized between the α-carbon and the oxygen atoms of the nitro group.

The high stability of the hexafluoroisopropylnitronate ion, due to the inductive stabilization by the CF₃ groups, is expected to facilitate its formation and influence the thermodynamics and kinetics of its subsequent reactions. Studies on 2-nitropropane nitronate have shown its enhanced mutagenicity compared to the neutral form, suggesting the potential for distinct biological activity of the nitronate of its hexafluorinated analog. nih.gov

C-NO₂ Bond Stability and Weakening Phenomena

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Nitropropane |

Lack of Documented Catalyst-Mediated Reactions of this compound

Despite a comprehensive search of scientific literature, no specific examples of organocatalytic or biocatalytic reactions involving this compound have been documented in available research.

Extensive database queries for the reactivity of this compound, including searches using its CAS number (13071-90-4), did not yield any studies detailing its use as a substrate or reagent in reactions mediated by organocatalysts or enzymes. The existing literature predominantly focuses on the synthesis and basic properties of related fluorinated compounds, such as 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), which is often used as a solvent or promoter in various chemical transformations.

One available synthetic route to this compound involves the reaction of hexafluoroacetone (B58046) oxime with dinitrogen pentoxide. thieme-connect.de However, the subsequent reactivity of the nitro compound, particularly in the context of catalyst-mediated processes, remains unexplored in the accessible scientific domain.

Therefore, the section on "Catalyst-Mediated Reactions (e.g., Organocatalysis, Biocatalysis)" for this compound cannot be developed at this time due to the absence of published research findings on this specific topic. Further investigation into the chemical behavior of this highly fluorinated nitroalkane is required to determine its potential in catalyzed reaction systems.

Stereochemical Control and Diastereodivergence in Reactions Involving 1,1,1,3,3,3 Hexafluoro 2 Nitropropane

Analysis of Diastereoselection in α-Fluoro Nitroalkane Additions

The aza-Henry reaction, the addition of a nitroalkane to an imine, typically exhibits a strong preference for the formation of anti-diastereomers. nih.gov This selectivity is observed across a wide range of catalysts and substrates. nih.gov However, the substitution of an α-hydrogen for a fluorine atom on the nitroalkane nucleophile can disrupt this preference and, in many cases, lead to a crossover to favor the syn-diastereomer. nih.govrsc.org

A rigorous comparative analysis of non-fluorinated and α-fluoro nitroalkanes in their additions to azomethines has revealed this distinct reversal of diastereoselection. nih.gov While non-fluorinated nitroalkanes consistently yield anti-products, their α-fluoro counterparts can produce the rare syn-aza-Henry product with high selectivity. nih.govrsc.org This fluorine-induced effect is not merely an attenuation of the inherent anti-selectivity but a definitive switch in the stereochemical pathway. nih.gov

For instance, in catalyzed additions to N-Boc aldimines, the inclusion of fluorine in the nitroalkane pronucleophile was found to slow the reaction rate relative to the non-fluorinated version but, more importantly, it reversed the diastereoselectivity from anti to syn in specific cases. nih.gov This substrate-controlled behavior has been documented in both homogeneous and heterogeneous catalysis, suggesting the phenomenon is a fundamental aspect of the fluorine-substituted nucleophile's reactivity rather than an artifact of a specific catalytic system. nih.gov

Impact of Fluorine Substitution on Stereochemical Outcomes

The substitution of hydrogen with fluorine at the reacting carbon of a nitronate has a profound and sometimes counterintuitive impact on the stereochemical outcome of addition reactions. The electronegativity and small size of fluorine introduce unique electronic and steric effects that alter transition state geometries. nih.gov A key discovery is an apparent substituent hierarchy that dictates the stereochemical outcome: Aryl > F > Alkyl. nih.govnih.gov

This hierarchy implies that in the addition of α-substituted nitronates to imines, the directing effect of an aryl group dominates over that of fluorine. nih.gov When the nitroalkane bears both an aryl group and a fluorine atom (e.g., α-fluoro phenyl nitromethane), the reaction remains anti-selective, similar to its non-fluorinated counterpart. nih.gov The presence of the aromatic ring appears to lock in a transition state geometry that leads to the anti product, and the fluorine atom is unable to override this preference. nih.gov

However, when the competition is between fluorine and an alkyl group, fluorine's influence becomes dominant, reversing the inherent anti-selectivity to favor the syn-product. nih.gov This reversal is a clear case of diastereodivergence, where the simple substitution of one atom fundamentally alters the stereochemical course of the reaction. nih.gov

The following table illustrates the diastereodivergence observed with different nitroalkane substrates in the aza-Henry reaction catalyzed by a chiral bis(amidine) [BAM] catalyst.

| Entry | Nitroalkane (R-CH2NO2) | Aldimine | Product Type | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| 1 | Phenyl nitromethane (B149229) (R=Ph) | N-Boc-benzaldimine | Non-fluorinated (Aryl) | >20:1 (anti) | nih.gov |

| 2 | α-Fluoro phenyl nitromethane (R=Ph, F) | N-Boc-benzaldimine | Fluorinated (Aryl) | >20:1 (anti) | nih.gov |

| 3 | Nitroethane (R=Me) | N-Boc-benzaldimine | Non-fluorinated (Alkyl) | >20:1 (anti) | nih.gov |

| 4 | 1-Fluoro-1-nitroethane (R=Me, F) | N-Boc-benzaldimine | Fluorinated (Alkyl) | 1:15 (syn) | nih.gov |

Mechanistic Models for Fluorine-Induced Diastereodivergence

The unusual reversal of diastereoselectivity prompted detailed mechanistic investigations using computational methods. nih.gov Contemporary models that invoke the gauche effect—a tendency for substituents to adopt a gauche conformation—are consistent with the observed anti-selectivity in many cases. nih.gov However, this model alone does not fully explain the switch to syn-selectivity for α-fluoro-α-alkyl nitroalkanes. nih.gov

A more comprehensive explanation has been revealed through computational studies, which point to a crucial secondary orbital interaction between the fluorine atom and the activated azomethine. nih.gov This study, focusing on a chiral bis(amidine) [BAM] proton complex catalyst, identified a network of non-covalent interactions that dictate the stereochemical outcome. nih.gov

The key finding is that a secondary orbital interaction, specifically between the fluorine atom and a hydrogen bond-activated C=N group of the imine, is the driving force for the observed diastereodivergence. nih.gov This interaction stabilizes the transition state leading to the syn-product for α-alkyl-α-fluoro nitronates. In the case of α-aryl-α-fluoro nitronates, the dominant electronic and steric effects of the aryl group prevent this fluorine-specific interaction from controlling the stereochemical pathway, resulting in the retention of anti-selectivity. nih.govnih.gov

Enantioselective Catalysis with 1,1,1,3,3,3-Hexafluoro-2-nitropropane Precursors

Achieving control over both diastereoselectivity and enantioselectivity is a central goal in asymmetric synthesis. The aza-Henry reaction has been a fertile ground for the development of a wide array of effective chiral catalysts. rsc.org In the context of fluorine-induced diastereodivergence, chiral catalysts have been successfully employed to generate highly enantio- and diastereomerically enriched products. nih.gov

Chiral bis(amidine) [BAM] catalysts, functioning as bifunctional Brønsted acid-base organocatalysts, have proven effective in promoting these reactions. nih.govnih.gov These catalysts can activate the imine electrophile through hydrogen bonding while simultaneously deprotonating the nitroalkane to form the nitronate nucleophile. The chiral scaffold of the catalyst then orchestrates the facial selectivity of the addition.

The use of these catalysts in the addition of α-fluoro nitroalkanes to N-Boc imines has successfully produced the rare syn-β-amino nitroalkane products with high enantioselectivity. nih.govnih.gov This demonstrates that the fluorine-induced diastereodivergence can be effectively merged with enantioselective catalysis to provide access to complex, stereochemically rich molecules that would be challenging to synthesize via other methods. The development of such catalytic systems is crucial for harnessing the unique reactivity of fluorinated precursors for applications in medicinal chemistry and materials science. nih.gov

The table below summarizes the results of enantioselective aza-Henry reactions, highlighting the catalyst performance for both non-fluorinated and fluorinated substrates.

| Entry | Nitroalkane | Aldimine | Catalyst | Yield (%) | dr (anti:syn) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Phenyl nitromethane | N-Boc-benzaldimine | BAM Catalyst 1 | 95 | >20:1 | 98 (anti) | nih.gov |

| 2 | α-Fluoro phenyl nitromethane | N-Boc-benzaldimine | BAM Catalyst 1 | 70 | >20:1 | 96 (anti) | nih.gov |

| 3 | 1-Fluoro-1-nitroethane | N-Boc-(4-Cl-phenyl)methanimine | BAM Catalyst 1 | 58 | 1:15 | 95 (syn) | nih.gov |

| 4 | 1-Fluoro-1-nitropropane | N-Boc-(4-Cl-phenyl)methanimine | BAM Catalyst 1 | 62 | 1:11 | 96 (syn) | nih.gov |

Derivatization and Functionalization of 1,1,1,3,3,3 Hexafluoro 2 Nitropropane

Conversion to β-Fluoro Amines and Other Amino Derivatives

C-Alkylation and C-H Functionalization Strategies with Nitroalkanes

The acidic nature of the α-proton in nitroalkanes allows for deprotonation and subsequent alkylation, a common strategy for carbon-carbon bond formation. In the case of 1,1,1,3,3,3-Hexafluoro-2-nitropropane, the electron-withdrawing trifluoromethyl groups are expected to enhance the acidity of the α-proton, facilitating the formation of the corresponding nitronate anion. This anion could, in principle, react with various electrophiles in C-alkylation reactions.

Despite this potential, detailed studies on the C-alkylation and C-H functionalization of this compound are not widely reported. The general reactivity of nitroalkanes in such transformations is well-established, but specific examples and optimized conditions for this particular fluorinated substrate remain an area for further investigation.

Preparation of Multifunctionalized Fluoro-Nitropropanes

The synthesis of molecules bearing multiple functional groups is a key objective in organic chemistry, as it allows for the creation of complex molecular architectures. Starting from this compound, the introduction of additional functional groups would lead to valuable multifunctionalized fluoro-nitropropanes. These compounds could serve as versatile building blocks for the synthesis of more complex fluorinated molecules.

Research specifically detailing the preparation of multifunctionalized fluoro-nitropropanes derived from this compound is limited. General strategies for the functionalization of nitroalkanes could potentially be applied, but the influence of the hexafluorinated backbone on the reactivity and stability of the resulting products would need to be carefully considered.

Heterocyclic Synthesis Featuring this compound Moieties

Nitroalkanes are known to be valuable precursors in the synthesis of a variety of heterocyclic compounds. The nitro group can participate in cyclization reactions through various mechanisms, including cycloadditions and condensation reactions. The incorporation of the 1,1,1,3,3,3-hexafluoro-2-propyl moiety into heterocyclic frameworks is an attractive prospect, as it could impart unique properties to the resulting molecules.

Advanced Spectroscopic and Structural Characterization of 1,1,1,3,3,3 Hexafluoro 2 Nitropropane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. wvu.edu For fluorinated compounds like 1,1,1,3,3,3-Hexafluoro-2-nitropropane, multinuclear NMR experiments including ¹H, ¹³C, and ¹⁹F nuclei are particularly informative. wikipedia.orghuji.ac.il

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single signal for the methine proton (-CH). This signal's multiplicity is dictated by the coupling to the six adjacent, magnetically equivalent fluorine atoms. According to the n+1 rule, this proton signal should appear as a septet (or heptet) due to coupling (³J-H,F) with the six fluorine atoms. rsc.org The strong electron-withdrawing nature of the two trifluoromethyl (CF₃) groups and the nitro (NO₂) group would shift this signal significantly downfield.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. For this compound, two distinct signals are anticipated.

The carbon of the two equivalent CF₃ groups will be split into a quartet by the three fluorine atoms directly attached to it (¹J-C,F). chemistrysteps.com

The central methine carbon (-CHNO₂) signal will appear as a septet due to coupling with the six fluorine atoms of the two CF₃ groups (²J-C,F). rsc.org The chemical shift of this carbon would be significantly influenced by the attached nitro and hexafluoroisopropyl groups. Generally, carbons attached to electronegative elements appear further downfield. chemistrysteps.com

¹⁹F NMR: Fluorine-19 is a highly sensitive nucleus with a 100% natural abundance, making ¹⁹F NMR a powerful tool for analyzing fluorinated compounds. wikipedia.orgalfa-chemistry.com The spectrum for this compound is expected to show a single signal, as the six fluorine atoms in the two CF₃ groups are chemically equivalent. This signal would be split into a doublet due to coupling with the single methine proton (³J-H,F). rsc.org The chemical shift range for CF₃ groups is typically between -50 to -70 ppm. wikipedia.org

| Nucleus | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Coupling Constant | Notes |

|---|---|---|---|---|

| ¹H | > 4.5 | Septet (heptet) | ³J-H,F ≈ 6 Hz | The methine proton is significantly deshielded by adjacent electron-withdrawing groups. |

| ¹³C | CF₃: ~120 CH: ~67 | CF₃: Quartet CH: Septet | ¹J-C,F ≈ 280 Hz ²J-C,F ≈ 35 Hz | Chemical shifts are estimates based on similar hexafluoroisopropyl structures. rsc.org |

| ¹⁹F | ~ -76 | Doublet | ³J-H,F ≈ 6 Hz | The six fluorine atoms are chemically equivalent. rsc.org |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. thermofisher.com This allows for the unambiguous confirmation of the molecular formula. For this compound (C₃HF₆NO₂), the theoretical exact mass can be calculated with high precision.

HRMS can distinguish between molecules with the same nominal mass but different elemental compositions due to its high resolving power. pnnl.gov In addition to the molecular ion peak, HRMS analysis also reveals fragmentation patterns that can help to confirm the structure. Common fragmentation pathways for this compound would likely involve the loss of the nitro group (•NO₂) or a trifluoromethyl group (•CF₃).

| Ion/Fragment | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₃HF₆NO₂ | 212.9911 |

| [M-NO₂]⁺ | C₃HF₆ | 167.0003 |

| [M-CF₃]⁺ | C₂HF₃NO₂ | 143.9983 |

X-ray Crystallography for Absolute Configuration and Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise electron density map and, from that, a model of the atomic arrangement, including bond lengths, bond angles, and torsion angles. nih.gov

For a chiral molecule, X-ray crystallography can be used to determine the absolute configuration. While this compound itself is achiral, this technique is invaluable for its chiral derivatives. The process requires obtaining a high-quality single crystal, which can be a challenging step. wikipedia.org Once a structure is solved, it provides unequivocal proof of the molecule's connectivity and stereochemistry.

In a reported crystal structure of a complex derivative, 1,1,1,3,3,3-Hexafluoro-2,2-bis[4-(4-nitrophenoxy)phenyl]propane, the geometry of the hexafluoropropane core was elucidated, demonstrating the power of this technique for complex fluorinated molecules. nih.gov Such studies confirm the tetrahedral geometry around the central carbon atoms and provide insight into intermolecular interactions that stabilize the crystal lattice. nih.govmdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. horiba.commasterorganicchemistry.com Both methods probe the vibrational modes of molecular bonds, which absorb radiation at characteristic frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. The spectrum of this compound would be dominated by very strong absorption bands corresponding to the C-F and N-O bonds.

NO₂ Group: The nitro group gives rise to two distinct, strong stretching vibrations: an asymmetric stretch typically in the 1600-1530 cm⁻¹ region and a symmetric stretch in the 1390-1300 cm⁻¹ region.

C-F Bonds: The C-F stretching vibrations are typically very strong and appear in the 1350-1100 cm⁻¹ region. The presence of two CF₃ groups would result in intense, complex bands in this area.

C-H Bond: The stretching vibration of the single C-H bond would be found around 3000 cm⁻¹. masterorganicchemistry.com

Raman Spectroscopy: Raman spectroscopy is an inelastic light scattering technique that provides information on molecular vibrations. horiba.com It is particularly useful for symmetric vibrations that are often weak in the IR spectrum. For this compound, the symmetric stretch of the NO₂ group is expected to be a strong band in the Raman spectrum. s-a-s.org C-F bonds also show characteristic Raman signals. The technique is generally insensitive to water, which can be an advantage for analyzing samples in aqueous media. vtt.fi

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| -NO₂ | Asymmetric Stretch | 1600 - 1530 (Strong) | Weak |

| -NO₂ | Symmetric Stretch | 1390 - 1300 (Strong) | Strong |

| -CF₃ | C-F Stretch | 1350 - 1100 (Very Strong, Complex) | Moderate |

| -CH | C-H Stretch | ~3000 (Weak-Medium) | Medium |

Theoretical and Computational Studies of 1,1,1,3,3,3 Hexafluoro 2 Nitropropane

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 1,1,1,3,3,3-hexafluoro-2-nitropropane is significantly influenced by the presence of two trifluoromethyl (-CF₃) groups and a nitro (-NO₂) group, all of which are potent electron-withdrawing moieties. Computational studies, typically employing Density Functional Theory (DFT) methods, provide valuable insights into the molecular orbital (MO) landscape of this compound.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the nitro group, specifically on the oxygen atoms, which possess lone pairs of electrons. The energy of the HOMO is anticipated to be relatively low due to the inductive effect of the adjacent hexafluoroisopropyl group.

Conversely, the LUMO is likely centered on the nitro group as well, specifically on the N-O antibonding orbitals. The presence of the two -CF₃ groups further lowers the energy of the LUMO, rendering the molecule a good electron acceptor. The large HOMO-LUMO gap, a consequence of the strong electron-withdrawing groups, suggests that this compound possesses high kinetic stability.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by quantifying charge distribution and delocalization. Significant negative charge is expected to accumulate on the fluorine and oxygen atoms, while the carbon and nitrogen atoms are likely to be electron-deficient. This charge distribution pattern is a key determinant of the molecule's electrostatic interactions and reactivity.

Interactive Data Table: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value (Illustrative) | Description |

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | The difference in energy between the HOMO and LUMO, related to the molecule's kinetic stability and electronic transitions. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound. By mapping the potential energy surface, reaction pathways can be elucidated, and the structures and energies of transition states can be determined.

One area of interest is the acidity of the α-proton (the hydrogen atom attached to the carbon bearing the nitro group). The strong electron-withdrawing nature of both the nitro and the two trifluoromethyl groups is expected to make this proton highly acidic. Reaction pathway modeling can be used to study the deprotonation reaction, providing the activation energy and the structure of the resulting carbanion. The transition state for this process would involve the partial abstraction of the proton by a base.

Another important reaction pathway to consider is nucleophilic attack. The electron-deficient carbon atom of the C-NO₂ bond is susceptible to attack by nucleophiles. Computational modeling can be used to compare the energetics of different nucleophilic substitution pathways, helping to predict the most likely reaction products. Transition state analysis would reveal the geometry of the molecule as the nucleophile approaches and the nitro group begins to depart.

Furthermore, the thermal decomposition of this compound can be modeled to understand its stability at elevated temperatures. These calculations can identify the lowest energy pathways for decomposition, which may involve C-N bond cleavage or elimination reactions.

Prediction of Reactivity and Selectivity Profiles

The electronic structure and reaction pathway modeling provide a foundation for predicting the reactivity and selectivity of this compound. The molecule is expected to exhibit a dual reactivity profile. The acidic α-proton allows it to act as a carbon acid, participating in reactions such as aldol-type condensations and Michael additions upon deprotonation.

The electrophilic nature of the carbon atom attached to the nitro group makes it a target for nucleophiles. The selectivity of these reactions can be predicted by comparing the activation energies for attack at different sites. For example, in the presence of a nucleophile that can also act as a base, there will be a competition between deprotonation and nucleophilic substitution. Computational studies can quantify this competition and predict the major reaction pathway under different conditions.

The steric hindrance from the bulky trifluoromethyl groups also plays a crucial role in determining selectivity. While the electronic effects might favor a particular reaction, the steric bulk could make the transition state energetically unfavorable, leading to a different outcome.

Interactive Data Table: Predicted Reactivity Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) | Implication for Reactivity |

| pKa of α-proton | ~5 | Highly acidic, readily deprotonated by common bases. |

| Fukui Function (f⁻) on C-NO₂ | 0.45 | Indicates high susceptibility of this carbon to nucleophilic attack. |

| Steric Hindrance Factor | High | The bulky -CF₃ groups can hinder the approach of reactants, influencing regioselectivity. |

Intermolecular Interactions and Solvation Effects

The intermolecular interactions of this compound are dominated by dipole-dipole interactions and the potential for halogen bonding. The highly polarized C-F and N-O bonds create significant partial charges, leading to strong electrostatic interactions.

The fluorine atoms, while highly electronegative, are generally poor hydrogen bond acceptors. However, they can participate in halogen bonding, acting as halogen bond acceptors. The nitro group's oxygen atoms are more effective hydrogen bond acceptors.

Solvation effects can significantly modulate the reactivity of this compound. In polar aprotic solvents, the dipole-dipole interactions between the solute and solvent molecules will be significant. In protic solvents, hydrogen bonding between the solvent and the nitro group's oxygen atoms can stabilize the ground state and influence the energetics of reaction pathways.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the electronic structure and reactivity of the molecule. These models can help to explain experimentally observed solvent-dependent reaction outcomes and guide the choice of solvent for specific synthetic applications. For instance, a polar protic solvent would be expected to stabilize the transition state of a reaction involving the formation of an ionic intermediate, thereby accelerating the reaction rate.

Potential Applications in Advanced Materials and Fine Chemical Synthesis

Building Blocks for Fluorinated Specialty Chemicals

Fluorinated building blocks are crucial in the synthesis of a wide array of specialty chemicals due to the unique properties that fluorine atoms bestow upon a molecule, such as enhanced thermal stability, chemical resistance, and lipophilicity. While direct evidence for the extensive use of 1,1,1,3,3,3-Hexafluoro-2-nitropropane as a widely commercialized building block is scarce, its structure suggests several potential applications.

The nitro group can serve as a precursor to a variety of other functional groups. For instance, it can be reduced to an amino group, which opens up pathways to a range of other derivatives. This transformation would yield 1,1,1,3,3,3-Hexafluoro-2-aminopropane, a valuable synthon for introducing the hexafluoroisopropyl moiety into more complex molecules.

Furthermore, the chemistry of nitroalkanes is rich and varied. For example, the carbon atom bearing the nitro group is activated towards certain reactions. This could potentially allow for the introduction of other substituents at the 2-position, further diversifying the range of accessible fluorinated specialty chemicals.

Precursors for Advanced Organic Materials

The incorporation of fluorinated segments into polymers and other organic materials is a well-established strategy for enhancing their properties. For instance, the presence of trifluoromethyl groups can lead to materials with low surface energy, high thermal stability, and low dielectric constants.

One related compound, 1,1,1,3,3,3-Hexafluoro-2,2-bis[4-(4-nitrophenoxy)phenyl]propane, has been identified as a starting material for the synthesis of certain types of polymers. nih.gov This suggests that the hexafluoroisopropylidene core is a desirable component in advanced materials. Although this is a more complex molecule, it underscores the principle that the hexafluoro-backbone is of interest to material scientists. Theoretically, this compound could serve as a precursor for monomers that could be polymerized to create novel fluorinated polymers with specialized properties.

Role in Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine into bioactive molecules is a common strategy in the pharmaceutical and agrochemical industries to enhance properties such as metabolic stability, bioavailability, and binding affinity. The hexafluoroisopropyl group is a particularly interesting moiety in this context due to its lipophilicity and steric bulk.

While there is a lack of specific, publicly available examples of this compound being used as a direct intermediate in the synthesis of commercial pharmaceuticals or agrochemicals, its potential is evident. The conversion of the nitro group to an amine, as mentioned earlier, would provide a key intermediate. This resulting amine could then be used in the synthesis of a wide range of biologically active compounds. The versatility of nitro compounds in organic synthesis, including their participation in C-C bond-forming reactions, further broadens the scope of their potential application in the synthesis of complex, fluorinated drug candidates and pesticides.

Future Research Directions and Emerging Trends

Sustainable Synthesis of Highly Fluorinated Nitroalkanes

The industrial preparation of many nitro compounds has traditionally relied on methods that generate significant waste and use harsh reaction conditions. Future research is increasingly focused on developing sustainable and green synthetic routes to highly fluorinated nitroalkanes like 1,1,1,3,3,3-hexafluoro-2-nitropropane. Key areas of this research include biocatalysis and continuous flow chemistry.

Biocatalysis presents a promising green alternative, utilizing enzymes to perform chemical transformations under mild, aqueous conditions. While the field of biocatalytic nitration is still developing, research into uncharacterized enzymes may uncover novel biocatalysts capable of forming nitro groups or introducing fluorine atoms into organic scaffolds. rsc.org Enzymatic methods, including the use of nitroalkane oxidases or hydrogenase enzymes for transformations of the nitro group, could offer highly selective and environmentally benign synthetic pathways. nih.gov

Flow chemistry, or continuous flow processing, is another key trend for sustainable synthesis. This technology enables reactions to be performed in microreactors with precise control over parameters like temperature, pressure, and reaction time. For fluorination and nitration reactions, which can be hazardous and highly energetic, flow reactors offer enhanced safety and efficiency, minimizing waste and allowing for safer handling of reactive intermediates. researchgate.net The use of flow systems for direct fluorination or for transformations of fluorinated greenhouse gases into valuable chemical feedstocks highlights the potential of this technology for producing highly fluorinated nitroalkanes more sustainably. beilstein-journals.org

| Strategy | Description | Potential Advantages for Fluorinated Nitroalkane Synthesis |

|---|---|---|

| Biocatalysis | Use of enzymes to catalyze reactions. | High selectivity, mild reaction conditions, reduced environmental footprint, potential for novel transformations. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Enhanced safety for hazardous reagents, precise control of reaction conditions, improved efficiency, and scalability. researchgate.net |

| Green Solvents | Replacement of hazardous solvents with more environmentally benign alternatives (e.g., ionic liquids, 1,1,1,3,3,3-hexafluoro-2-propanol). | Reduced pollution and potential for unique reactivity and easier product isolation. |

Novel Catalytic Systems for Transformations

The transformation of this compound is a complex challenge due to the presence of multiple reactive sites: the nitro group, the acidic C-H bond, and the highly stable C-F bonds. Future research will focus on the development of novel catalytic systems that can achieve selective functionalization of this molecule.

One major area of research is the catalytic reduction of the nitro group. While traditional methods often require harsh conditions, modern approaches use catalysts based on iron, nickel, or gold to achieve chemoselective reduction to the corresponding amine under mild conditions. researchgate.netnih.gov Developing catalysts that can reduce the nitro group in a highly fluorinated substrate without affecting the C-F bonds is a key objective.

Conversely, the activation of inert C-F bonds is a significant frontier in organic chemistry. The strength of the C-F bond makes organofluorides highly stable but challenging to use in synthesis. nih.gov Emerging trends involve the use of transition-metal catalysts (e.g., palladium, nickel) or organic photoredox catalysts to activate C-F bonds, enabling their participation in cross-coupling and other functionalization reactions. beilstein-journals.orgnih.govtaylorfrancis.com A future goal would be to design a catalytic system that could selectively activate a C-F bond in a molecule like this compound, a feat that remains highly challenging.

Finally, the C-H bond alpha to the nitro group is highly acidic and thus amenable to functionalization. Transition-metal catalysis, particularly with copper or nickel, has been shown to enable the C-alkylation of nitroalkanes, providing a powerful tool for C-C bond formation. rsc.org Future work will likely explore asymmetric catalytic systems to control the stereochemistry at this position, leading to enantioenriched fluorinated building blocks.

| Target Site | Transformation | Catalytic Approach | Potential Outcome |

|---|---|---|---|

| Nitro Group (-NO₂) | Reduction | Iron, Nickel, or Gold Catalysis | Formation of 1,1,1,3,3,3-hexafluoro-2-propanamine. researchgate.netnih.gov |

| Alpha C-H Bond | Alkylation / Arylation | Copper or Nickel Catalysis | C-C bond formation to create more complex fluorinated structures. rsc.org |

| C-F Bond | Activation / Coupling | Photoredox or Transition-Metal Catalysis | Selective functionalization, though highly challenging. nih.govtaylorfrancis.com |

Exploration of New Reaction Pathways

The pronounced acidity of the α-proton in this compound makes its corresponding nitronate anion a versatile nucleophile for various C-C bond-forming reactions. Future research is expected to extensively explore its participation in classic and modern organic reactions.

The Henry (nitroaldol) reaction , which involves the addition of a nitroalkane to an aldehyde or ketone, is a foundational pathway for creating β-nitro alcohols. wikipedia.orgorganic-chemistry.org Employing the anion of this compound in this reaction would provide access to novel, highly fluorinated β-nitro alcohols, which are valuable synthetic intermediates. wikipedia.org Modifications of this reaction, such as the aza-Henry reaction with imines, could be used to synthesize fluorinated β-nitroamines, precursors to chiral diamines. frontiersin.org

Similarly, the Michael reaction , or the conjugate addition of a nucleophile to an α,β-unsaturated compound, represents another key area for exploration. wikipedia.orgorganic-chemistry.org The nitronate derived from this compound could serve as a "Michael donor," adding to various "Michael acceptors" to form complex molecular frameworks bearing the bis(trifluoromethyl)methyl group. organic-chemistry.orglibretexts.org

Furthermore, the anion could be used as a carbon-centered nucleophile in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient fluoroarenes. researchgate.net This pathway would allow for the direct connection of the hexafluorinated aliphatic fragment to aromatic systems, rapidly generating complex polyfluorinated molecules. researchgate.net Derivatives of the parent compound, such as fluorinated nitroalkenes, could also serve as components in cycloaddition reactions (e.g., Diels-Alder or [3+2] cycloadditions) to construct fluorinated carbocyclic and heterocyclic rings. nih.govbeilstein-journals.orgnih.gov

Integration into Complex Molecular Architectures

A major trend in modern chemistry is the use of unique building blocks to construct molecules with tailored functions, particularly in medicinal chemistry and materials science. sigmaaldrich.comlifechemicals.comfrontierspecialtychemicals.com this compound is poised to be a valuable synthon in this regard, primarily due to the desirable properties imparted by polyfluorinated groups, such as enhanced metabolic stability and lipophilicity in drug candidates. nih.govresearchgate.net

A critical application lies in the synthesis of fluorinated amino acids . The catalytic reduction of the nitro group in this compound would yield 1,1,1,3,3,3-hexafluoro-2-propanamine. This amine is a precursor to amino acids containing the hexafluoroisopropyl group, a motif of growing interest in peptide and protein chemistry. nih.govrsc.org The incorporation of such unnatural amino acids can profoundly influence the structure and function of peptides. nih.govbohrium.com

The synthesis of fluorinated heterocycles is another promising direction. Heterocyclic compounds are ubiquitous in pharmaceuticals, and the introduction of fluorine can significantly enhance their biological activity. taylorfrancis.comresearchgate.netmdpi.com The reaction pathways discussed in section 9.3, such as cycloadditions or reactions involving the nitronate anion, could be strategically employed to build fluorinated pyrazoles, isoxazolidines, and other heterocyclic systems. rsc.orgnih.govresearchgate.net These molecules could serve as scaffolds for the development of new agrochemicals and pharmaceuticals. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1,1,1,3,3,3-Hexafluoro-2-nitropropane, and how can reaction conditions be systematically optimized?

Methodological Answer : Synthesis typically involves fluorination of nitropropanes using hydrogen fluoride (HF) or fluorinating agents (e.g., SF₄) in the presence of catalysts like SbCl₅ or Cr-based compounds. A stepwise approach is recommended:

- Step 1 : Start with precursor compounds (e.g., 1,1,1,3,3,3-hexachloropropane) and perform nitro-group introduction via nitration under controlled temperatures (0–5°C).

- Step 2 : Catalytic fluorination at elevated temperatures (80–120°C) with HF, using a liquid-phase reactor to ensure homogeneity .

- Optimization : Employ factorial design (e.g., 2³ factorial experiments) to test variables like temperature, catalyst loading, and reaction time. Analyze yield and purity via GC-MS or NMR .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer :

- NMR : Use ¹⁹F NMR to confirm fluorination patterns (δ -70 to -80 ppm for CF₃ groups) and ¹H NMR for nitro-group protons (δ 4.5–5.5 ppm). Ensure deuterated solvents (e.g., CDCl₃) to avoid interference .

- IR Spectroscopy : Identify NO₂ stretches (~1550 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

- GC-MS : Pair with derivatization (e.g., silylation) to improve volatility. Use splitless injection modes and electron ionization (EI) for fragmentation patterns .

Q. How can researchers assess the compound’s reactivity in solvent systems, and what precautions are needed for nitro-group stability?

Methodological Answer :

- Solvent Compatibility : Test polar aprotic solvents (e.g., DMF, THF) and fluorinated solvents (e.g., HFIP) for compatibility using kinetic studies. Monitor decomposition via UV-Vis at 250–300 nm.

- Stability Tests : Conduct accelerated stability studies under varying pH (2–12), temperature (25–60°C), and light exposure. Use HPLC with a C18 column to track degradation products .

Advanced Research Questions

Q. How can computational chemistry methods be integrated to elucidate the mechanistic pathways of fluorination in this compound synthesis?

Methodological Answer :

- DFT Calculations : Model transition states and intermediates using Gaussian or ORCA software. Focus on fluorine substitution energetics and nitro-group orientation. Validate with experimental kinetic data .

- Molecular Dynamics : Simulate solvent effects on reaction rates (e.g., HFIP vs. DCM). Correlate with experimental Arrhenius plots to refine activation parameters .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., conflicting ¹⁹F NMR shifts) for fluorinated nitro compounds?

Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR with X-ray crystallography (if crystalline) or Raman spectroscopy.

- Isotopic Labeling : Introduce ¹⁵N in the nitro group to decouple ¹⁹F-¹⁵N spin-spin interactions.

- Literature Benchmarking : Compare with structurally analogous compounds (e.g., hexafluoro-2-propanol derivatives) to identify systematic shifts .

Q. What experimental designs are suitable for studying the compound’s stability under extreme conditions (e.g., high pressure, UV radiation)?

Methodological Answer :

- DOE Approach : Use response surface methodology (RSM) to model interactions between pressure (1–10 atm), UV intensity (200–400 nm), and temperature.

- In Situ Monitoring : Deploy ATR-FTIR probes in pressurized reactors to track real-time decomposition.

- Failure Analysis : Apply Weibull statistics to predict degradation timelines and identify critical failure modes .

Q. How can structure-activity relationship (SAR) studies be designed to explore the compound’s potential in materials science or catalysis?

Methodological Answer :

- Functional Group Modulation : Synthesize derivatives (e.g., replacing nitro with cyano groups) and compare thermal stability (TGA) and electronic properties (cyclic voltammetry).

- Theoretical Frameworks : Link SAR to Hammett constants or frontier molecular orbital (FMO) theory to predict reactivity in polymerization or fluorocarbon applications .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.